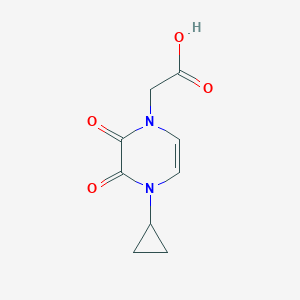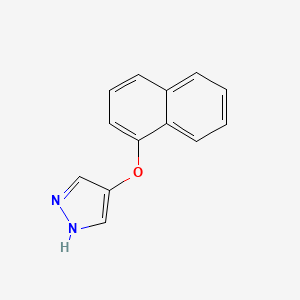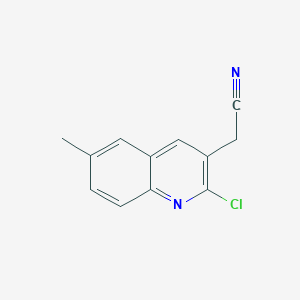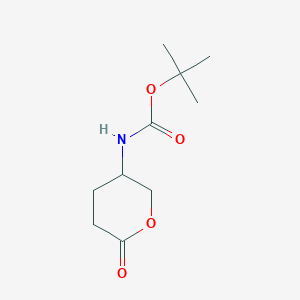
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . It is a white to off-white solid that is often used in various chemical and pharmaceutical research applications.
Vorbereitungsmethoden
The synthesis of tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the 6-oxotetrahydro-2H-pyran-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Analyse Chemischer Reaktionen
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of more complex molecules and is used in the development of various drugs and therapeutic agents. Additionally, it is employed in the study of enzyme inhibitors and as a reference compound in analytical chemistry .
Wirkmechanismus
The mechanism of action of tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar structure but differs in the functional groups attached to the pyran ring.
tert-Butyl (S)-(6-oxotetrahydro-2H-pyran-3-yl)carbamate: This is an enantiomer of the compound and has different stereochemistry.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
tert-butyl N-(6-oxooxan-3-yl)carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-4-5-8(12)14-6-7/h7H,4-6H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
NIZFUEFAOHKWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


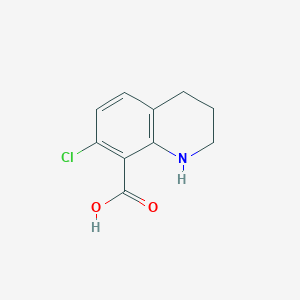

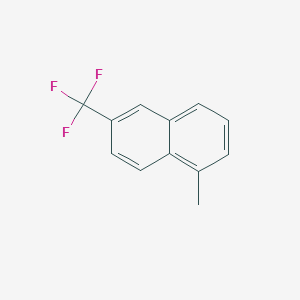
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)
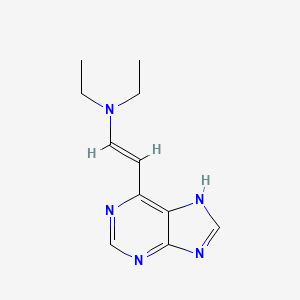
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)


